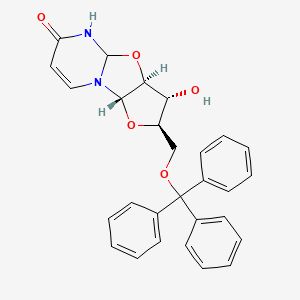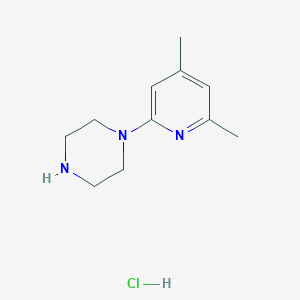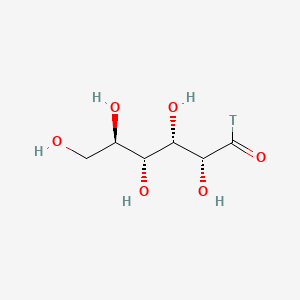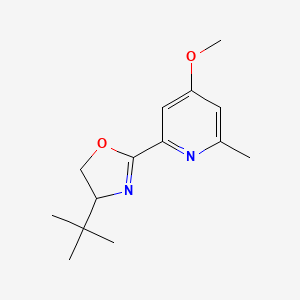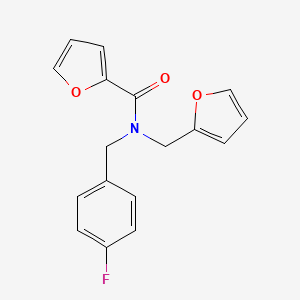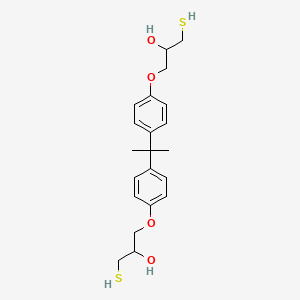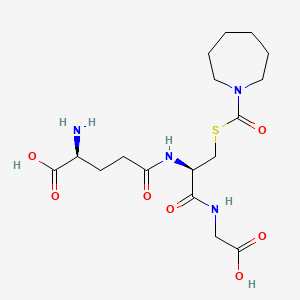
S-(Hexamethylcarbamoyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(Hexamethylcarbamoyl)glutathione involves the reaction of glutathione with hexamethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
S-(Hexamethylcarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: The hexamethylcarbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol form.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
S-(Hexamethylcarbamoyl)glutathione is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: In the study of cellular processes and protein interactions.
Industry: Used in the production of biochemical reagents and other specialized compounds
Mécanisme D'action
S-(Hexamethylcarbamoyl)glutathione exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with electrophilic compounds, thereby neutralizing their reactivity. This conjugation is facilitated by the enzyme glutathione S-transferase, which catalyzes the transfer of the hexamethylcarbamoyl group to the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione: A tripeptide with similar detoxification properties.
S-Methyl glutathione: Another derivative with similar biochemical functions.
S-Decyl-glutathione: Known for its role in stimulating ATPase activity
Uniqueness
S-(Hexamethylcarbamoyl)glutathione is unique due to its hexamethylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other glutathione derivatives. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C17H28N4O7S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
Clé InChI |
ITLJVMAXYDSVSZ-RYUDHWBXSA-N |
SMILES isomérique |
C1CCCN(CC1)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


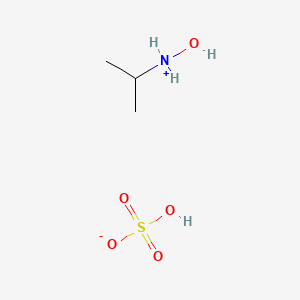
![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)
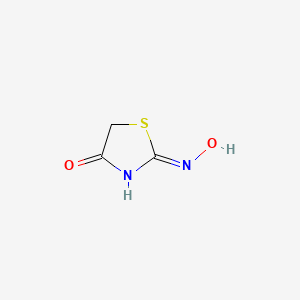
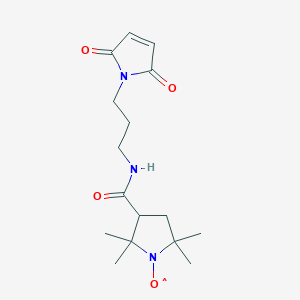
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
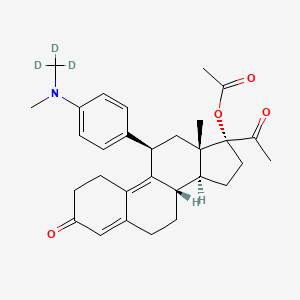
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
